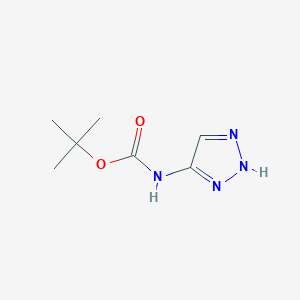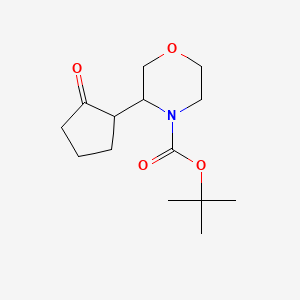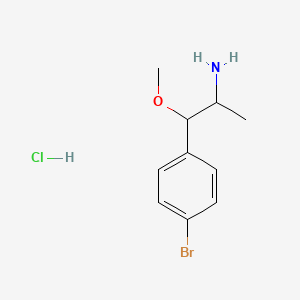![molecular formula C8H15ClN2OS B1377505 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1432680-93-7](/img/structure/B1377505.png)
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a compound that has been studied for its potential therapeutic applications . It has been developed as a muscarinic agonist for the treatment of Alzheimer’s disease and has shown the potential to both reduce symptoms and slow disease progression . It has also been investigated for its anti-ulcer activity .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved the replacement of the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine . This modification removed the asymmetric center from the heterocyclic compound .
Molecular Structure Analysis
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a versatile chemical structure with high relevance for antiviral drug development . The structure of the compound includes a spiro ring, which is a cyclic compound in which two rings share a single atom .
Chemical Reactions Analysis
The compound has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that it may interact with biological systems in a way that mitigates the effects of ulcers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.74 . It is a powder at room temperature . The IUPAC name for the compound is 4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride .
Scientific Research Applications
Pharmaceutical Research: Anti-Ulcer Agents
This compound has been investigated for its potential as an anti-ulcer agent . Studies have synthesized derivatives of 1-thia-4,8-diazaspiro[4.5]decan-3-one and tested their efficacy in vivo. Some derivatives have shown comparable anti-ulcer activity to omeprazole, a well-known proton pump inhibitor . This suggests that the compound could serve as a scaffold for developing new medications to treat ulcers.
Chemical Synthesis: Intermediate for Spiro-compounds
The compound serves as a key intermediate in the synthesis of spiro-compounds. These spiro-compounds are of interest due to their complex structure and potential biological activity. The synthesis involves a one-pot three-component condensation, which is a valuable method in medicinal chemistry for constructing diverse molecular architectures .
Mechanism of Action
Target of Action
It has been found to possess anti-ulcer activity , suggesting it may interact with targets involved in gastric ulcer formation and healing.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets to modulate their function, leading to a reduction in ulcer formation
Biochemical Pathways
Given its anti-ulcer activity , it may influence pathways related to gastric acid secretion, mucosal protection, or ulcer healing.
Result of Action
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to exhibit anti-ulcer activity comparable with that of omeprazole
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Future Directions
Given the compound’s potential therapeutic applications, future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting clinical trials to assess its safety and efficacy in humans . Its anti-ulcer activity, in particular, suggests that it could be a promising candidate for the development of new treatments for ulcer-related conditions .
properties
IUPAC Name |
4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQGIMPFNZRDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)
![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)




![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)